molecular formula C16H13NO3 B2460367 1,3-benzodioxol-5-yl(2,3-dihydro-1H-indol-1-yl)methanone CAS No. 40360-67-6

1,3-benzodioxol-5-yl(2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B2460367
CAS No.: 40360-67-6
M. Wt: 267.284
InChI Key: WQVWCNGGJFMCEF-UHFFFAOYSA-N
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Description

1,3-benzodioxol-5-yl(2,3-dihydro-1H-indol-1-yl)methanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzodioxol-5-yl(2,3-dihydro-1H-indol-1-yl)methanone typically involves a multi-step process. One common method includes the following steps :

    Formation of the indole nucleus: The indole nucleus can be synthesized via a Pd-catalyzed C-N cross-coupling reaction. This involves the reaction of a 3-bromoindole with a benzo[d][1,3]dioxole group using a copper-catalyzed coupling reaction followed by bromination with N-bromosuccinimide (NBS).

    Coupling with the benzodioxole moiety: The resulting intermediate is then coupled with a benzodioxole moiety using a Pd-catalyzed amination reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,3-benzodioxol-5-yl(2,3-dihydro-1H-indol-1-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1,3-benzodioxol-5-yl(2,3-dihydro-1H-indol-1-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-benzodioxol-5-yl(2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with microtubules and tubulin proteins. The compound modulates microtubule assembly, leading to mitotic blockade and cell apoptosis. This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure .

Properties

IUPAC Name

1,3-benzodioxol-5-yl(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-16(12-5-6-14-15(9-12)20-10-19-14)17-8-7-11-3-1-2-4-13(11)17/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVWCNGGJFMCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701328494
Record name 1,3-benzodioxol-5-yl(2,3-dihydroindol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728917
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

40360-67-6
Record name 1,3-benzodioxol-5-yl(2,3-dihydroindol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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